1-Methoxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carbaldehyde
Description
1-Methoxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carbaldehyde is a paramagnetic aldehyde featuring a nitroxide radical core. Its structure includes a methoxy group at position 1 and a formyl group at position 3, with tetramethyl substitution at positions 2 and 5 of the pyrroline ring (Fig. 1). This compound is synthesized via the Horner–Wadsworth–Emmons reaction, where paramagnetic aldehydes react with phosphonoacetate esters under basic conditions to form α,β-unsaturated esters . Its paramagnetic properties make it valuable in spin-labeling applications and as a precursor for synthesizing bioactive derivatives, such as antioxidants and coordination complexes .
Properties
Molecular Formula |
C10H17NO2 |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
1-methoxy-2,2,5,5-tetramethylpyrrole-3-carbaldehyde |
InChI |
InChI=1S/C10H17NO2/c1-9(2)6-8(7-12)10(3,4)11(9)13-5/h6-7H,1-5H3 |
InChI Key |
GANOROGITUAWSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C(N1OC)(C)C)C=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carbaldehyde typically involves the reaction of 2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole with methoxy and aldehyde functional groups under controlled conditions. Specific details on the reaction conditions, such as temperature, pressure, and catalysts, are crucial for optimizing the yield and purity of the compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives of the original compound .
Scientific Research Applications
1-Methoxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methoxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The methoxy group may influence the compound’s solubility and reactivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Key Observations :
- Electron-Withdrawing Groups : The formyl group in the target compound enhances reactivity in condensation reactions compared to bromo (BASL) or thioether (MTSL) substituents .
- Paramagnetic Stability : All nitroxide derivatives exhibit stable radical behavior, but steric hindrance from tetramethyl groups in the pyrroline ring improves stability against reduction .
Antioxidant and Cytotoxic Properties
Table 2: TEAC Assay and Cytotoxicity Data
| Compound | TEAC Value (vs. Trolox) | Cytotoxicity (Fibroblast Viability) | Key Structural Feature |
|---|---|---|---|
| Target Aldehyde | N/A | N/A | Formyl group |
| CAPE (1) | 1.0 | 0.63 ± 0.09 (10 µM) | Catechol ester |
| 17 | 1.4 | 0.85 ± 0.12 (10 µM) | Nitroxide + catechol |
| 18 | 1.3 | 0.82 ± 0.11 (10 µM) | Nitroxide + tetrahydropyridine |
| 23 | 0.8 | 0.75 ± 0.10 (10 µM) | Adjacent nitroxide and catechol |
Key Findings :
- Antioxidant Activity : Caffeic acid derivatives (17, 18) outperform Trolox due to dual electron/proton donation from catechol and nitroxide groups. However, compound 23 shows reduced activity due to intramolecular redox quenching between nitroxide and catechol .
- Cytotoxicity: Catechol-containing compounds (CAPE, 17, 18, 23) exhibit moderate cytotoxicity, likely from ROS generation, while nonphenolic derivatives (e.g., α,β-unsaturated esters) are less toxic .
Biological Activity
1-Methoxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carbaldehyde (CAS# 694438-11-4) is a synthetic organic compound with notable biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly its anticancer properties and interactions with biomolecules.
- Molecular Formula : C₁₀H₁₇NO₂
- Molecular Weight : 183.25 g/mol
- Boiling Point : 228.111°C
- Density : 1.021 g/cm³
- Flash Point : 91.759°C
Synthesis and Structural Investigations
The compound was synthesized through a series of chemical reactions involving pyrrole derivatives. Structural investigations were conducted using techniques such as NMR spectroscopy and single-crystal X-ray diffraction (SCXRD), confirming the compound's molecular structure and purity.
Anticancer Properties
Recent studies have demonstrated that 1-Methoxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carbaldehyde exhibits significant anticancer activity against various human cancer cell lines:
| Cell Line | IC₅₀ Value (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | Not specified | Induction of apoptosis via ROS generation |
| LNCaP | Not specified | Apoptosis induction |
| Caco-2 | 16.63 ± 0.27 | Loss of mitochondrial membrane potential (MMP) |
| HEK-293 | Not specified | Comparison with normal cells |
The compound was tested using the MTT assay, which measures cell viability. The results indicated that it has a lower IC₅₀ value than standard chemotherapeutic agents like cisplatin and etoposide in Caco-2 cells, suggesting a potent cytotoxic effect.
1-Methoxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carbaldehyde induces apoptosis in cancer cells primarily through:
- Reactive Oxygen Species (ROS) Generation : The compound increases ROS levels leading to oxidative stress and subsequent cell death.
- Mitochondrial Dysfunction : It significantly disrupts mitochondrial membrane potential (MMP), a critical factor in the intrinsic pathway of apoptosis.
Interaction with Biomolecules
In addition to its anticancer properties, the compound's interaction with biomolecules has been investigated:
- DNA Binding Studies : In vitro studies show that the compound interacts with DNA and bovine serum albumin (BSA), suggesting potential implications in drug delivery systems.
Case Studies and Research Findings
A study published in August 2023 reported detailed findings on the compound's biological activity. The research highlighted its superior cytotoxic effects compared to established chemotherapeutics and provided insights into its mechanism of action through apoptosis induction and ROS generation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
